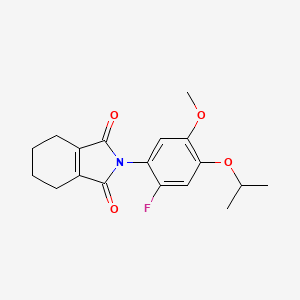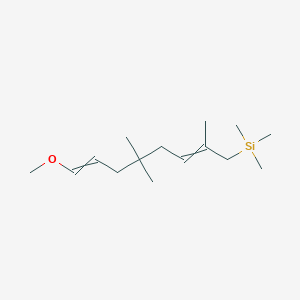
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane is an organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a methoxy-substituted octadiene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane typically involves the reaction of a suitable octadiene precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the octadiene structure can be reduced to form saturated compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new organosilicon compounds with different functional groups.
科学的研究の応用
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings and materials with enhanced properties.
作用機序
The mechanism of action of (8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane involves its ability to interact with various molecular targets through its functional groups. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and hydrophobic regions of proteins. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
Trimethoxy(7-octen-1-yl)silane: Similar in structure but with different functional groups.
Trimethylsilane: Lacks the octadiene and methoxy groups, making it less complex.
Vinyltrimethoxysilane: Contains a vinyl group instead of the octadiene structure.
Uniqueness
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane is unique due to its combination of a methoxy-substituted octadiene structure with a trimethylsilyl group
特性
CAS番号 |
155785-13-0 |
|---|---|
分子式 |
C15H30OSi |
分子量 |
254.48 g/mol |
IUPAC名 |
(8-methoxy-2,5,5-trimethylocta-2,7-dienyl)-trimethylsilane |
InChI |
InChI=1S/C15H30OSi/c1-14(13-17(5,6)7)9-11-15(2,3)10-8-12-16-4/h8-9,12H,10-11,13H2,1-7H3 |
InChIキー |
SBTVRIUQNHYZRA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(C)(C)CC=COC)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


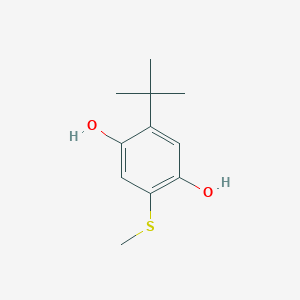
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)

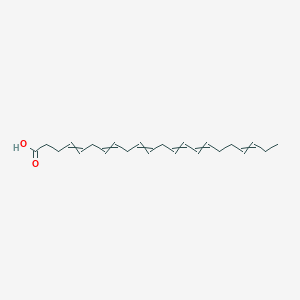
phosphanium nitrate](/img/structure/B14262546.png)

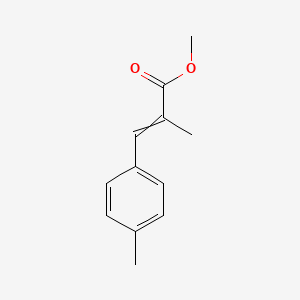
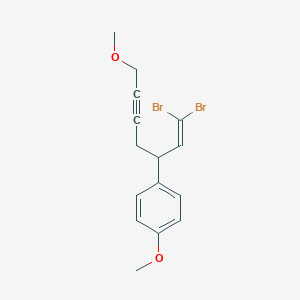
![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

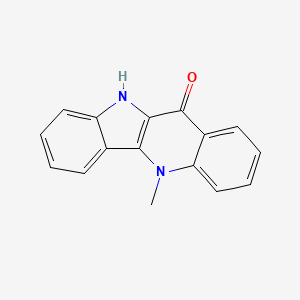
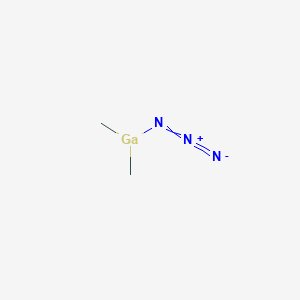
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
